molecular formula C15H13N5S B12018411 4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 497823-85-5

4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12018411
CAS No.: 497823-85-5
M. Wt: 295.4 g/mol
InChI Key: LQZWJWZLHAMYBS-LICLKQGHSA-N
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Description

4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methylbenzaldehyde with 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the imine group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new drugs for treating diseases such as tuberculosis and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial or fungal growth.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound could induce the production of ROS, leading to oxidative stress and cell death in pathogens.

Comparison with Similar Compounds

4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

  • 4-((4-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different substituents can influence factors such as solubility, reactivity, and target specificity, making each compound unique in its applications and effects.

Properties

CAS No.

497823-85-5

Molecular Formula

C15H13N5S

Molecular Weight

295.4 g/mol

IUPAC Name

4-[(E)-(4-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5S/c1-11-5-7-12(8-6-11)10-17-20-14(18-19-15(20)21)13-4-2-3-9-16-13/h2-10H,1H3,(H,19,21)/b17-10+

InChI Key

LQZWJWZLHAMYBS-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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